molecular formula C8H7N3S B1363287 4-Phenyl-4H-1,2,4-triazole-3-thiol CAS No. 5373-72-8

4-Phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1363287
CAS No.: 5373-72-8
M. Wt: 177.23 g/mol
InChI Key: PUGUFBAPNSPHHY-UHFFFAOYSA-N
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Description

4-Phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C8H7N3S. It is characterized by a triazole ring fused with a thiol group and a phenyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with phenylhydrazine. One common method involves heating 1,2,4-triazole with acetylacetone in ortho-phosphoric acid . Another approach includes the interaction of 4-amino-4H-1,2,4-triazole-3-thiol with bielectrophiles such as phenacyl bromides and hydrazonoyl halides .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products Formed:

Scientific Research Applications

4-Phenyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
  • 4-Allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Comparison: 4-Phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits a broader range of applications, particularly in corrosion inhibition and medicinal chemistry .

Properties

IUPAC Name

4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c12-8-10-9-6-11(8)7-4-2-1-3-5-7/h1-6H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGUFBAPNSPHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968498
Record name 4-Phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5373-72-8
Record name 5373-72-8
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Record name 4-Phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PHENYL-2,4-DIHYDRO-(1,2,4)TRIAZOLE-3-THIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Phenyl-4H-1,2,4-triazole-3-thiol?

A1: The molecular formula of this compound is C8H7N3S, and its molecular weight is 177.22 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound has been characterized using various spectroscopic techniques, including:

  • FT-IR: Characteristic peaks for the thiol (S-H), triazole (C=N, N-N), and aromatic (C-H, C=C) functionalities are observed. [, , , ]
  • 1H-NMR & 13C-NMR: Signals corresponding to the aromatic protons, the methylene protons adjacent to the sulfur atom, and the NH proton of the triazole ring are typically observed. [, , , ]
  • EI-MS: The molecular ion peak (M+) and characteristic fragmentation patterns provide structural information. [, , , ]

Q3: How do structural modifications of this compound impact its biological activity?

A3: Research indicates that modifications at the 3rd and 5th positions of the 1,2,4-triazole ring significantly influence the biological activity of this compound derivatives. For example:

  • Alkylation of the thiol group (3rd position): Introducing alkyl, arylalkyl, or aralkyl substituents at the sulfur atom can alter the compound's lipophilicity, potentially impacting its interaction with biological targets like enzymes and receptors. This has been shown to affect cholinesterase inhibitory activity, with longer and bulkier substituents generally leading to increased potency. [, , ]
  • Substitution at the 5th position: Introducing various groups at this position, such as aryl, heteroaryl, or alkyl groups, can also modulate the compound's physicochemical properties and affect its binding affinity to target proteins. [, , , , , , ]

Q4: Are there specific structural features associated with improved anti-cholinesterase activity?

A4: Yes, studies suggest that incorporating long, straight-chain alkyl substituents at the sulfur atom of this compound leads to enhanced anti-cholinesterase activity, particularly against acetylcholinesterase (AChE). This highlights the importance of lipophilicity in target binding and enzyme inhibition. [, ]

Q5: What biological activities have been investigated for this compound and its derivatives?

A5: Several biological activities have been explored, including:

  • Anti-cholinesterase activity: Certain derivatives display potent inhibition of cholinesterase enzymes, particularly AChE and butyrylcholinesterase (BChE), suggesting potential therapeutic applications for neurodegenerative disorders like Alzheimer's disease. [, , ]
  • Antimicrobial and antifungal activity: Research suggests that this compound derivatives exhibit a range of antimicrobial and antifungal effects. Notably, increasing the length of the alkyl chain at the sulfur atom has been associated with enhanced antimicrobial potency. [, , ]
  • Anti-inflammatory activity: Some derivatives demonstrate promising anti-inflammatory activity in animal models, indicating potential for treating inflammatory conditions. [, , ]
  • Anticancer activity: Initial studies have investigated the anticancer potential of specific this compound derivatives. []
  • Corrosion inhibition: Derivatives of this compound have shown potential for inhibiting mild steel corrosion, particularly in acidic environments. [, ]

Q6: Has the anti-HIV activity of this compound derivatives been studied?

A6: Yes, a study investigating Schiff base ligands derived from 5-amino-4-phenyl-4H-1,2,4-triazole-3-thiol and their metal complexes identified some derivatives with promising anti-HIV-1 and HIV-2 activity in cell culture. []

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